molecular formula C26H19ClN4O3S2 B11562484 ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

Cat. No.: B11562484
M. Wt: 535.0 g/mol
InChI Key: JCJRWPFIRBNJLQ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes various functional groups such as amino, cyano, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with ethyl cyanoacetate and thiophene-2-carbaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The cyano and amino groups play a crucial role in forming hydrogen bonds and electrostatic interactions with the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(2-fluorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

Uniqueness

The uniqueness of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, enhances its reactivity and potential for various applications .

Properties

Molecular Formula

C26H19ClN4O3S2

Molecular Weight

535.0 g/mol

IUPAC Name

ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-[(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C26H19ClN4O3S2/c1-2-33-26(32)23-20(34-24(30)17(13-29)22(23)16-6-3-4-7-18(16)27)14-36-25-15(12-28)9-10-19(31-25)21-8-5-11-35-21/h3-11,22H,2,14,30H2,1H3

InChI Key

JCJRWPFIRBNJLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)CSC3=C(C=CC(=N3)C4=CC=CS4)C#N

Origin of Product

United States

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